molecular formula C26H21BrN2O2 B11139045 (2E)-1-(3-bromo-4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one

(2E)-1-(3-bromo-4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one

Cat. No.: B11139045
M. Wt: 473.4 g/mol
InChI Key: GFXPFOLVYQBWBK-WYMLVPIESA-N
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Description

(2E)-1-(3-bromo-4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a bromo-methoxyphenyl group and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-bromo-4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of 3-bromo-4-methoxybenzaldehyde with 3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)acetone under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Synthetic Reactions and Formation Pathways

The compound is synthesized via multi-step routes, often involving cyclization and condensation reactions. Key steps include:

Pyrazole Ring Formation

The pyrazole core is synthesized through cyclization of hydrazonoyl chlorides with ketones. For example, hydrazonoyl chlorides react with 1-phenyl-2-(phenylsulfonyl)-ethanone in ethanolic sodium ethoxide to form pyrazole intermediates .

Chalcone Formation via Claisen-Schmidt Condensation

The α,β-unsaturated ketone (chalcone) moiety is formed through base-catalyzed condensation. Pyrazole intermediates react with aromatic aldehydes (e.g., benzaldehyde or 4-anisaldehyde) in ethanol containing NaOH, yielding chalcone derivatives .

Reaction Conditions

StepReactantsCatalyst/SolventKey Observations
Pyrazole synthesisHydrazonoyl chlorides + ketonesNaOEt/EtOH, RTForms 1,5-diarylpyrazole intermediates
Chalcone formationPyrazole + aromatic aldehydeNaOH/EtOH, RTDehydration of β-hydroxy ketone intermediate

Functional Group Reactivity

The compound’s reactivity is governed by its:

  • α,β-Unsaturated carbonyl system : Prone to nucleophilic additions (e.g., Michael additions) and cycloadditions.

  • Bromine substituent : Facilitates electrophilic aromatic substitution (e.g., Suzuki couplings).

  • Methoxy group : Directs electrophilic substitutions to specific positions on the aromatic ring.

Nucleophilic Additions

The enone system reacts with nucleophiles like amines or thiols. For example:

Chalcone+R-NH2β-Amino ketone adducts\text{Chalcone} + \text{R-NH}_2 \rightarrow \text{β-Amino ketone adducts}

This reactivity is exploited in drug design to introduce functional groups .

Electrophilic Aromatic Substitution

The bromine atom enhances reactivity in cross-coupling reactions. For instance, Suzuki-Miyaura coupling with arylboronic acids can modify the aromatic ring .

Spectroscopic Evidence of Reactivity

Key spectral data confirm reaction outcomes:

  • IR Spectroscopy : Absorption at 1640–1676 cm⁻¹ confirms carbonyl stretching in chalcones .

  • ¹H NMR : Disappearance of COCH₃ proton signals and appearance of olefinic protons (~6.5–7.5 ppm) verify condensation .

Comparison with Analogous Compounds

FeatureThis CompoundAnalog (4-Hydroxychalcone)
ReactivityEnhanced due to Br and OMe groupsLower electrophilicity
Biological ActivityPotentiated by pyrazole and halogenModerate antioxidant activity

Mechanistic Insights

  • Cyclization : Hydrazonoyl chlorides undergo nucleophilic attack on ketones, forming pyrazole rings via intermediate enolates .

  • Dehydration : Base-catalyzed elimination of water from β-hydroxy ketones yields α,β-unsaturated systems .

Scientific Research Applications

(2E)-1-(3-bromo-4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-1-(3-bromo-4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Bromomethyl methyl ether: Another brominated compound with different functional groups and applications.

    Ethyl acetoacetate: A compound with a similar carbonyl structure but different substituents and reactivity.

Uniqueness

(2E)-1-(3-bromo-4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one is unique due to its combination of bromo, methoxy, and pyrazolyl groups, which confer specific chemical and biological properties not found in other similar compounds.

Biological Activity

The compound (2E)-1-(3-bromo-4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one, a chalcone derivative, has garnered attention due to its diverse biological activities. This article synthesizes existing research on its pharmacological effects, focusing on its anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.

Chemical Structure and Properties

The molecular formula of the compound is C26H21BrN2O2C_{26}H_{21}BrN_2O_2 with a complex structure characterized by multiple aromatic rings and a pyrazole moiety. The dihedral angles between the phenolic rings and the central prop-2-en-1-one chain influence its biological activity through steric and electronic effects.

1. Anticancer Activity

Recent studies have shown that pyrazoline derivatives exhibit significant anticancer properties. Specifically, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
CCRF-CEM2.23Induction of apoptosis
RPMI-82262.76Inhibition of P-glycoprotein-mediated drug resistance
MCF7 (Breast Cancer)5.00Cell cycle arrest in G2/M phase

The compound has been reported to inhibit cell proliferation and induce apoptosis in leukemia and breast cancer cell lines, suggesting its potential as an anticancer agent .

2. Antimicrobial Activity

Chalcone derivatives are known for their antimicrobial properties. The specific compound has shown promising results against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.020
Candida albicans0.030

These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents .

3. Anti-inflammatory Activity

Inflammation is a critical factor in many chronic diseases. Research indicates that pyrazoline derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines.

Cytokine Effect
TNF-alphaDecreased secretion
IL-6Inhibition of expression

The anti-inflammatory effects are attributed to the modulation of signaling pathways involved in inflammation .

4. Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Model Outcome
Neuroblastoma CellsReduced oxidative stress
Animal ModelsImproved cognitive function

Preliminary studies indicate that the compound can mitigate neuronal damage and improve cognitive outcomes in models of neurodegeneration .

Case Studies

A notable case study involved the administration of a related pyrazoline derivative in an animal model of cancer, where it resulted in significant tumor reduction and improved survival rates compared to controls. This highlights the therapeutic potential of compounds with similar structures .

Properties

Molecular Formula

C26H21BrN2O2

Molecular Weight

473.4 g/mol

IUPAC Name

(E)-1-(3-bromo-4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one

InChI

InChI=1S/C26H21BrN2O2/c1-18-8-10-19(11-9-18)26-21(17-29(28-26)22-6-4-3-5-7-22)12-14-24(30)20-13-15-25(31-2)23(27)16-20/h3-17H,1-2H3/b14-12+

InChI Key

GFXPFOLVYQBWBK-WYMLVPIESA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=C/C(=O)C3=CC(=C(C=C3)OC)Br)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)C3=CC(=C(C=C3)OC)Br)C4=CC=CC=C4

Origin of Product

United States

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